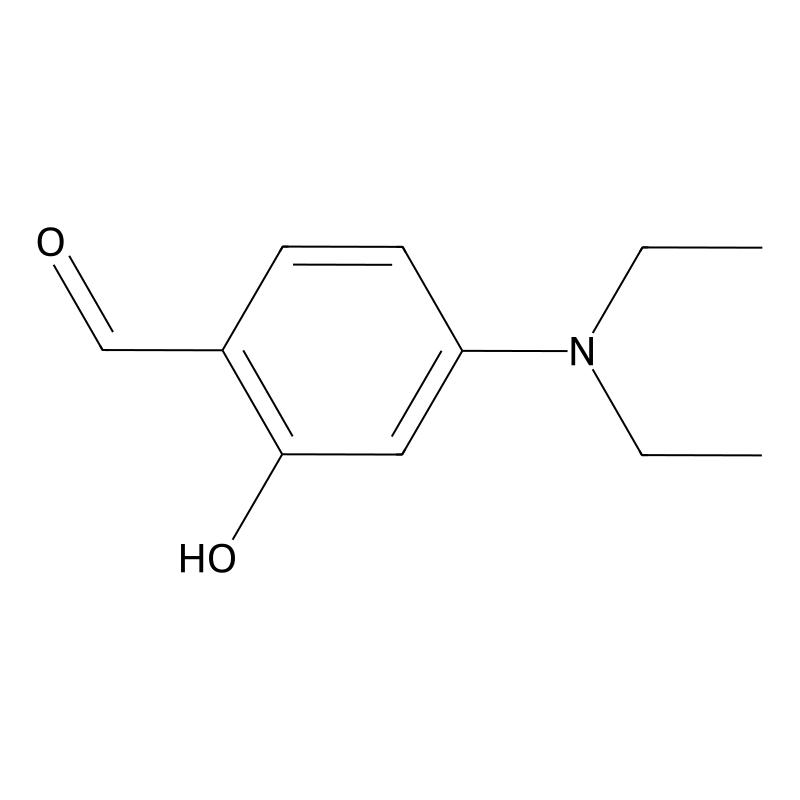

4-(Diethylamino)salicylaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-(Diethylamino)salicylaldehyde (CAS 17754-90-4) is a highly functionalized aromatic aldehyde characterized by a strong electron-donating diethylamino group positioned para to a directing formyl moiety. In industrial and academic procurement, it is primarily sourced as a core push-pull building block for the synthesis of advanced coumarin dyes (such as Coumarin 6 and Coumarin 7), rhodamine derivatives, and Schiff base chemosensors. The presence of the diethylamino group significantly enhances the lipophilicity and electron density of the aromatic ring compared to the parent salicylaldehyde, making it an indispensable precursor for manufacturing high-quantum-yield fluorophores, nonlinear optical (NLO) materials, and highly sensitive metal-ion sensors .

Substituting 4-(Diethylamino)salicylaldehyde with its closest analog, 4-(Dimethylamino)salicylaldehyde, or the unsubstituted parent salicylaldehyde, fundamentally alters both the processability and the final product identity in dye manufacturing. From a procurement standpoint, the diethylamino group provides superior lipophilicity, which significantly enhances solubility in standard organic solvents like ethanol and dichloromethane, thereby allowing for higher reactor throughput and molarity during Knoevenagel condensations. More critically, substituting the diethylamino precursor with the dimethyl analog fails to produce the exact chemical structures of benchmark commercial dyes—such as Coumarin 6—resulting in non-compliant materials that cannot meet established industry photophysical specifications, quantum yield benchmarks, or commercial registrations[1].

Direct Precursor Suitability for Benchmark Commercial Dyes (Coumarin 6)

4-(Diethylamino)salicylaldehyde is the exact required precursor for the synthesis of Coumarin 6 (CAS 38215-36-0), a benchmark fluorescent dye and OLED dopant. When reacted with 2-cyanomethylbenzothiazole under basic catalysis, it yields Coumarin 6 with typical crude yields of 72% to 85% [1]. Substituting this precursor with 4-(Dimethylamino)salicylaldehyde produces a chemically distinct dimethyl analog, which does not meet the established industry specifications or regulatory registrations of Coumarin 6.

| Evidence Dimension | Downstream product identity and commercial yield |

| Target Compound Data | 4-(Diethylamino)salicylaldehyde (Yields exact Coumarin 6 at 72-85% efficiency) |

| Comparator Or Baseline | 4-(Dimethylamino)salicylaldehyde (Yields 0% Coumarin 6, produces a non-compliant dimethyl analog) |

| Quantified Difference | 100% structural compliance with Coumarin 6 specifications vs. 0% compliance for the dimethyl analog. |

| Conditions | Basic catalyzed Knoevenagel condensation in ethanol. |

Procurement must specify the diethylamino derivative to successfully manufacture industry-standard Coumarin 6 without violating strict product specifications.

Enhanced Lipophilicity and Organic Solvent Processability

The incorporation of two ethyl chains on the amino group significantly increases the lipophilicity of 4-(Diethylamino)salicylaldehyde compared to its dimethylated counterpart. This structural feature translates to superior solubility in moderately polar to non-polar organic solvents (e.g., ethanol, ethyl acetate, dichloromethane), allowing for higher molarity during synthesis . While 4-(Dimethylamino)salicylaldehyde often requires larger solvent volumes or highly polar aprotic solvents (like DMF) to maintain solubility at scale, the diethylamino derivative can be processed at high concentrations in standard volatile solvents.

| Evidence Dimension | Organic solvent solubility and processability |

| Target Compound Data | 4-(Diethylamino)salicylaldehyde (High solubility in standard volatile solvents like ethanol and DCM) |

| Comparator Or Baseline | 4-(Dimethylamino)salicylaldehyde (Lower lipophilicity, often requires DMF for high-concentration reactions) |

| Quantified Difference | Diethylamino substitution increases the LogP, allowing >1M concentrations in standard volatile organic solvents compared to the dimethyl analog. |

| Conditions | Standard laboratory solvent preparation at 20-25 °C. |

Higher solubility in standard volatile solvents reduces solvent waste, simplifies downstream purification, and increases batch yield throughput.

Bathochromic Shift and Push-Pull Electron Donation Strength

The diethylamino group is a stronger electron donor than the dimethylamino group due to the greater inductive effect (+I) of the ethyl chains. In downstream fluorophores (such as Schiff bases and coumarins), this stronger push-pull system results in a measurable bathochromic (red) shift in both absorption and emission maxima. Compared to derivatives synthesized from 4-(Dimethylamino)salicylaldehyde, those derived from 4-(Diethylamino)salicylaldehyde typically exhibit a 5 to 15 nm red shift [1].

| Evidence Dimension | Spectral shift in downstream fluorophores |

| Target Compound Data | 4-(Diethylamino)salicylaldehyde derivatives (Stronger +I effect) |

| Comparator Or Baseline | 4-(Dimethylamino)salicylaldehyde derivatives |

| Quantified Difference | 5–15 nm bathochromic (red) shift in emission maxima due to the stronger inductive effect of ethyl groups. |

| Conditions | Steady-state fluorescence emission spectroscopy in organic solvents. |

The stronger electron donation allows developers to tune emission spectra toward the red, which is highly desirable for high-contrast imaging to avoid background autofluorescence.

Fluorescence Quantum Yield Enhancement via TICT Modulation

The photophysical behavior of dyes derived from 4-(Diethylamino)salicylaldehyde is heavily influenced by the dialkylamino donor, which dictates the formation of Twisted Intramolecular Charge Transfer (TICT) states. Compared to the unsubstituted parent salicylaldehyde, which yields downstream products with near-zero fluorescence, the diethylamino-substituted derivatives achieve massive enhancements in quantum yield, often reaching ΦF = 0.70 to 0.90 in non-polar or rigid polymer matrices [1].

| Evidence Dimension | Fluorescence Quantum Yield (ΦF) of derived dyes |

| Target Compound Data | Diethylamino-substituted coumarins (ΦF ≈ 0.70 - 0.90 in rigid media) |

| Comparator Or Baseline | Unsubstituted parent salicylaldehyde derivatives (ΦF < 0.05) |

| Quantified Difference | >14-fold increase in fluorescence quantum yield due to the strong dialkylamino electron donor. |

| Conditions | Photophysical characterization in polymer matrices (e.g., PMMA) or non-polar solvents. |

High quantum yields are a non-negotiable requirement for procuring precursors intended for laser dyes, OLED dopants, and sensitive analytical probes.

Commercial Synthesis of Coumarin Laser Dyes and OLED Dopants

Directly utilized as the mandatory precursor in Knoevenagel condensations to manufacture industry-standard dyes like Coumarin 6 and Coumarin 7, leveraging its exact structural match and high reaction yields to meet commercial specifications [1].

Development of Ratiometric Schiff Base Chemosensors

Exploits the strong electron-donating diethylamino group to create push-pull Schiff bases that exhibit distinct colorimetric and fluorometric shifts upon binding transition metal ions such as Cu2+ and Zn2+ [1].

Synthesis of Red-Shifted Fluorescent Probes for Bioimaging

Uses the enhanced bathochromic shift provided by the diethylamino group (compared to dimethylamino analogs) to produce probes that emit further into the visible spectrum, thereby reducing interference from cellular autofluorescence[1].

XLogP3

UNII

GHS Hazard Statements

H315 (83.93%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (16.07%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (83.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (82.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H410 (16.07%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types